SGA360
Overview
Description
SGA360 is a selective modulator of the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor that mediates the toxicity of certain xenobiotics and polyaromatic hydrocarbons . This compound exhibits anti-inflammatory properties and has been studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
SGA360, also known as 1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole or 3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole, is a selective modulator of the aryl hydrocarbon receptor (AhR) . AhR is a ligand-dependent transcription factor that mediates the toxicity of certain xenobiotics and polyaromatic hydrocarbons .
Mode of Action
This compound competitively binds to AhR with an IC50 of 3 µM . It represses the expression of the serum amyloid A 1 (SAA1) gene induced by IL-1β in Huh7 cells . Mechanistic studies revealed that this compound failed to induce nuclear translocation of the AhR and actually enhanced cytoplasmic localization .
Biochemical Pathways
The AhR pathway is involved in the action of this compound. Upon binding, this compound inhibits the translocation of AhR to the nucleus, thereby attenuating the expression of numerous inflammatory genes and genes known to be directly regulated by AhR . This includes the inflammatory mediators COX-2, IL-6, IL-1β, SAA3, and IL-10 .
Pharmacokinetics
The solubility of this compound in various solvents has been reported . It has a solubility of 20 mg/ml in DMF, 10 mg/ml in DMSO, and 2.5 mg/ml in ethanol . These solubility properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
This compound exhibits anti-inflammatory properties in vivo . It significantly inhibits lipopolysaccharide (LPS)-mediated endotoxic shock in a mouse model, both in terms of lethality and attenuating inflammatory signaling in tissues .
Action Environment
The action of this compound is influenced by the presence of the high-affinity AhR variant. Its anti-inflammatory activity is dependent on the expression of this variant in both acute inflammation models and cultured macrophages . Furthermore, the anti-inflammatory activity of this compound is suggested to be mediated at least in part through AhR antagonism of endogenous agonist activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
SGA360 can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the use of starting materials such as 2,4-dimethoxyphenyl, 2-propen-1-yl, and trifluoromethyl . The reaction conditions often include the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
SGA360 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
SGA360 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
SGA360 is unique in its selective modulation of the aryl hydrocarbon receptor without requiring binding to its cognate response element . Similar compounds include:
Benzyl butyl phthalate: An AhR agonist with different binding properties.
Indole-3-carbinol: A naturally occurring compound that also modulates AhR activity.
Tapinarof: An AhR agonist under investigation for its anti-psoriasis properties.
These compounds share some similarities with this compound in terms of their ability to modulate AhR activity, but they differ in their specific binding properties and therapeutic applications .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIOASGFHBRKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470214 | |
Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680611-86-3 | |
Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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